4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)-
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Overview
Description
2-(2,4-Dichlorophenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-4H-chromen-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-hydroxycoumarin under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or acetic acid. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-(2,4-Dichlorophenyl)-4H-chromen-4-one can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields. The use of microreactors in continuous flow systems has been shown to enhance mass transfer and heat transfer, leading to more efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)-4H-chromen-4-one can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a different mechanism of action and applications.
2,4-Dichlorophenyl isothiocyanate: Used in organic synthesis and as an intermediate for the production of other chemicals.
2,4-Dichlorophenol: A precursor for the synthesis of herbicides and other chemicals.
The uniqueness of 2-(2,4-Dichlorophenyl)-4H-chromen-4-one lies in its chromone structure, which imparts distinct biological activities and chemical reactivity compared to other dichlorophenyl derivatives.
Properties
CAS No. |
141109-90-2 |
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Molecular Formula |
C15H8Cl2O2 |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8Cl2O2/c16-9-5-6-10(12(17)7-9)15-8-13(18)11-3-1-2-4-14(11)19-15/h1-8H |
InChI Key |
MNTWSJDUOWSFDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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